4-(Oxazol-2-yl)pyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
4-(1,3-oxazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H8N2O2/c10-6-3-5(4-9-6)7-8-1-2-11-7/h1-2,5H,3-4H2,(H,9,10) |
InChI Key |
GJASMRNQNSGFBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=NC=CO2 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Analog Design for 4 Oxazol 2 Yl Pyrrolidin 2 One Derivatives
Systematic Modification of the Pyrrolidinone Ring
The pyrrolidinone ring, a five-membered lactam, serves as a versatile scaffold in drug design. nih.govresearchgate.net Its conformation, influenced by the placement and nature of substituents, plays a critical role in pharmacological efficacy. nih.gov
Impact of Substituents on Biological Activity Profiles
The introduction of various substituents onto the pyrrolidinone ring has been shown to significantly modulate the biological activity of its derivatives. The position and chemical properties of these substituents can influence factors like potency, selectivity, and pharmacokinetic profiles.
For instance, in a series of pyrrolidine (B122466) sulfonamides, fluorophenyl substituents at the C-3 position of the pyrrolidinone ring resulted in better in vitro potency. nih.gov In another study, it was observed that for certain pyrrolidine derivatives, a cis-4-CF3 substituent favors a pseudo-axial conformation of other groups, which is crucial for their agonist activity at the G-protein coupled receptor 40 (GPR40). nih.gov Furthermore, the basicity of the pyrrolidine nitrogen, a key feature for its role as a pharmacophore, can be fine-tuned by substituents at the C-2 position. nih.gov
The following table summarizes the observed impact of various substituents on the pyrrolidinone ring:
| Modification Site | Substituent | Observed Effect |
| C-3 | Fluorophenyl | Improved in vitro potency nih.gov |
| C-4 | cis-CF3 | Favors pseudo-axial conformation, enhancing GPR40 agonism nih.gov |
| C-2 | Charged substituents | Strong effect on basicity nih.gov |
| N-1 | Various | 92% of FDA-approved pyrrolidine drugs are substituted at this position nih.gov |
Investigation of Chiral Analogs and Stereospecific Molecular Interactions
Chirality, the "handedness" of a molecule, is a fundamental aspect of drug design, as different enantiomers can exhibit vastly different biological activities. The synthesis and evaluation of enantiopure pyrrolidinone derivatives have demonstrated the importance of stereochemistry in their molecular interactions.
For example, the synthesis of (R,R)-9 and (S,S)-9, a pair of GPR40 agonist enantiomers, revealed that the stereochemistry at the pyrrolidinone core is critical for their biological function. nih.gov The specific spatial arrangement of substituents dictates how the molecule interacts with its biological target. The use of chiral selectors like cyclodextrins in capillary electrophoresis has been instrumental in separating and analyzing these chiral analogs, highlighting the subtle structural differences that can lead to significant variations in biological effect. nih.gov The ability to separate enantiomers is crucial as they can have different potencies and even different biological effects. nih.gov
Elucidation of the Oxazole (B20620) Moiety's Contribution to Biological Activity
Modifications to the Oxazole Ring and their Effects on Target Engagement
Research on neuropeptide S (NPS) receptor antagonists with an oxazolo[3,4-a]pyrazine core demonstrated that modifications around this nucleus led to compounds with varying potencies. nih.gov This highlights the sensitivity of target engagement to the substitution pattern on the heterocyclic system. The following table illustrates the effects of specific modifications on target engagement in different compound series.
| Compound Series | Modification | Effect on Target Engagement |
| Oxadiazole antibacterials | 4-Phenol, 4-chloropyrazole, or 5-indole on Ring A | Favorable for activity against S. aureus nih.gov |
| Neuropeptide S receptor antagonists | Modifications to the oxazolo[3,4-a]pyrazine nucleus | Altered antagonist potency nih.gov |
Linker and Side Chain Optimization in Related Oxazolyl-Pyrrolidinone Analogs
The linker connecting the oxazole and pyrrolidinone rings, as well as any side chains appended to the core structure, are not passive spacers. Their length, flexibility, and chemical nature are critical for orienting the key pharmacophoric elements for optimal interaction with the biological target.
In the development of antiplasmodial compounds based on a 3-amino-1,2,5-oxadiazole scaffold, the nature of the acylamino side chain at position 3 was found to be crucial for activity. mdpi.com Specifically, 3-substituted or 3,4-disubstituted benzamides were identified as the most active derivatives. mdpi.com This demonstrates that even seemingly minor changes to a side chain can lead to significant gains in potency.
Scaffold Hopping and Bioisosteric Replacement Strategies
To explore novel chemical space and improve drug-like properties, medicinal chemists often employ scaffold hopping and bioisosteric replacement strategies. researchgate.netnih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. researchgate.netnih.gov Bioisosteric replacement, a related concept, involves swapping a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. researchgate.netnih.gov
For derivatives of 4-(Oxazol-2-yl)pyrrolidin-2-one, these strategies could involve replacing the pyrrolidinone ring with another five- or six-membered heterocycle, or substituting the oxazole moiety with other five-membered heterocycles like thiazole, imidazole, or triazole. mdpi.com The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, for example, is considered a bioisostere for purine (B94841) scaffolds. mdpi.com These approaches can lead to the discovery of new intellectual property and compounds with improved pharmacological profiles. researchgate.netnih.gov
The following table lists some potential bioisosteric replacements for the core moieties of this compound.
| Original Moiety | Potential Bioisosteric Replacements |
| Pyrrolidinone | Thiazolidinone, Imidazolidinone, Piperidinone |
| Oxazole | Thiazole, Imidazole, Pyrazole, Triazole, Oxadiazole researchgate.netmdpi.com |
Computational Approaches in SAR Elucidation
The exploration of Structure-Activity Relationships (SAR) for derivatives of this compound is significantly enhanced by computational methodologies. These in silico techniques offer a rapid and cost-effective means to predict the biological activity of novel analogs, thereby prioritizing synthetic efforts and deepening the understanding of the molecular features essential for activity. By modeling the interactions between small molecules and their biological targets, computational chemistry provides invaluable insights that guide the design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in drug discovery. It seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For the this compound scaffold, a QSAR study would involve the generation of a dataset of analogs with varying substituents on both the pyrrolidinone and oxazole rings. The biological activity of these compounds, such as inhibitory concentration (IC₅₀) or binding affinity, would be determined through experimental assays.
The core of QSAR lies in the calculation of molecular descriptors for each compound in the series. These descriptors quantify various aspects of a molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. A multitude of descriptors can be calculated, ranging from simple constitutional indices (e.g., molecular weight, atom counts) to more complex 3D descriptors that describe the molecule's shape and electronic properties.
Once the descriptors and biological activity data are compiled, statistical methods are employed to build a predictive model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common linear regression techniques used for this purpose. wu.ac.th More advanced, non-linear methods like Artificial Neural Networks (ANN) can also be utilized to capture more complex relationships between structure and activity. brieflands.com A robust QSAR model can then be used to predict the activity of virtual or yet-to-be-synthesized compounds, allowing for the prioritization of candidates with the highest predicted potency.
A hypothetical QSAR study on a series of this compound derivatives might investigate the impact of substituents at various positions on the core structure. For instance, modifications could be made to the phenyl ring attached to the oxazole moiety and at the N-1 position of the pyrrolidinone ring.
To illustrate the process, consider a hypothetical dataset of this compound analogs and their corresponding biological activities. A QSAR model could be developed using calculated molecular descriptors.
Hypothetical Data for QSAR Modeling of this compound Derivatives
| Compound ID | R1 Substituent | R2 Substituent | Biological Activity (IC₅₀, µM) |
|---|---|---|---|
| 1a | H | H | 10.5 |
| 1b | 4-Cl | H | 5.2 |
| 1c | 4-OCH₃ | H | 8.9 |
| 1d | H | CH₃ | 12.1 |
| 1e | 4-Cl | CH₃ | 4.1 |
In a real-world scenario, a much larger dataset would be necessary to build a statistically significant QSAR model. The model's predictive power would be rigorously assessed through internal and external validation techniques. For example, a study on thiazolidine-4-one derivatives successfully developed a QSAR model using a training set of 43 compounds and a test set of 10 compounds, achieving a high correlation coefficient (R²) of 0.9092. nih.gov This model identified key molecular descriptors that positively or negatively correlated with the antitubercular activity of the compounds. nih.gov
The resulting QSAR equation provides a quantitative understanding of the SAR for the series. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of a particular region of the molecule could lead to enhanced activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity. This information is instrumental in guiding the design of the next generation of analogs with improved biological profiles.
Mechanistic Investigations of Biological Activity of 4 Oxazol 2 Yl Pyrrolidin 2 One and Its Analogs Non Clinical Focus
Identification and Characterization of Molecular Targets
The biological effects of 4-(Oxazol-2-yl)pyrrolidin-2-one and its derivatives are intrinsically linked to their interactions with specific molecular targets within the cell. Research has focused on identifying and characterizing these targets to elucidate the mechanisms of action.
Enzyme Inhibition Profiling (e.g., Monoacylglycerol Lipase)
A significant area of investigation for analogs of this compound has been their potent inhibitory activity against monoacylglycerol lipase (B570770) (MAGL). MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL leads to elevated 2-AG levels, which can modulate various physiological processes, including pain, inflammation, and neuroprotection.
A series of benzoxazole-clubbed 2-pyrrolidinones, which are structurally related to this compound, have been synthesized and evaluated as human MAGL inhibitors. nih.gov These studies have revealed that substitutions on the phenyl ring attached to the pyrrolidinone nitrogen significantly influence the inhibitory potency. For instance, compounds with electron-withdrawing groups, such as nitro (NO₂) and sulfamoyl (SO₂NH₂), at the 4-position of the phenyl ring demonstrated the most potent MAGL inhibition, with IC₅₀ values in the nanomolar range. nih.govmdpi.com The high potency and selectivity of these compounds for MAGL over the related enzyme fatty acid amide hydrolase (FAAH) underscore their potential as specific modulators of the endocannabinoid system. nih.govmdpi.com
| Compound | Substituent (R) | hMAGL IC₅₀ (nM) nih.govmdpi.com | hFAAH IC₅₀ (µM) nih.govmdpi.com |
| 11 | Benzyl | >1000 | - |
| 12 | Phenyl | >1000 | - |
| 13 | 2-CH₃ | 89.4 | - |
| 14 | 4-CH₃ | 76.5 | - |
| 15 | 4-Cl | 34.2 | 68 |
| 16 | 4-OCH₃ | 25.8 | 45 |
| 17 | 4-OH | 51.7 | - |
| 18 | 3-Cl, 4-F | 15.6 | 32 |
| 19 | 4-NO₂ | 8.4 | >50 |
| 20 | 4-SO₂NH₂ | 7.6 | >50 |
This table showcases the in vitro inhibitory activity of benzoxazole-pyrrolidinone analogs against human monoacylglycerol lipase (hMAGL) and human fatty acid amide hydrolase (hFAAH).
Receptor Binding Studies and Ligand-Receptor Interactions
While direct receptor binding data for this compound is limited in the public domain, the structural motifs present in this scaffold are found in compounds known to interact with various receptors. The pyrrolidinone ring is a versatile scaffold that has been incorporated into ligands for a multitude of receptors, including chemokine, adrenergic, and opioid receptors. nih.govmdpi.com
For example, the pyrrolidinone core has been utilized in the design of potent and selective human β3 adrenergic receptor agonists. nih.gov Furthermore, structure-activity relationship (SAR) studies of imidazodiazepines have shown that oxazole-containing derivatives can exhibit selectivity for the kappa opioid receptor (KOR) over other opioid receptors and the GABA-A receptor. mdpi.com Specifically, oxazole (B20620) imidazodiazepines were found to be more selective towards the benzodiazepine (B76468) receptor site on the GABA-A receptor. mdpi.com
Additionally, biphenylsulfonamide derivatives featuring an oxazole ring have been identified as potent and highly selective antagonists of the endothelin-A (ET(A)) receptor. nih.gov The introduction of the oxazole ring significantly improved both potency and metabolic stability in this class of compounds. nih.gov These findings suggest that the this compound scaffold has the potential to be adapted to target a range of G-protein coupled receptors (GPCRs), and the specific receptor affinity and selectivity would likely be dictated by the substitutions on both the pyrrolidinone and oxazole rings.
Modulation of Intracellular Signaling Pathways
The biological activities of this compound analogs are often mediated through the modulation of key intracellular signaling pathways. A prominent pathway influenced by these compounds is the nuclear factor-kappa B (NF-κB) signaling cascade, a critical regulator of inflammatory gene expression.
Studies on 1,2,4-oxadiazole (B8745197) derivatives, which share a five-membered heterocyclic ring system with the oxazole in the title compound, have demonstrated their ability to inhibit the NF-κB pathway. researchgate.net For instance, certain 1,2,4-oxadiazole compounds have been shown to block the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net This inhibition of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory mediators.
Furthermore, the mitogen-activated protein kinase (MAPK) pathway, another crucial signaling cascade involved in inflammation and cell proliferation, has been identified as a target for structurally related compounds. Some small molecule inhibitors containing heterocyclic rings have been shown to interfere with MAPK signaling, contributing to their anti-inflammatory and antineoplastic effects. nih.gov
In Vitro Biological Profiling in Disease-Relevant Models (Excluding Clinical Human Data)
The therapeutic potential of this compound and its analogs has been explored in various in vitro models of diseases, particularly in the areas of oncology and inflammation.
Antineoplastic Activity in Cancer Cell Lines
Analogs of this compound have demonstrated notable antineoplastic activity against a range of human cancer cell lines. The inhibition of MAGL by these compounds is thought to contribute to their anticancer effects, as MAGL is overexpressed in several aggressive cancers and its inhibition can disrupt tumor growth and metastasis. nih.govmdpi.com
Benzoxazole-pyrrolidinone derivatives have been screened for their anticancer activity by the National Cancer Institute (NCI). The most potent MAGL inhibitors from this series, compounds 19 (4-NO₂ derivative) and 20 (4-SO₂NH₂ derivative), exhibited significant growth inhibition against the SNB-75 central nervous system (CNS) cancer cell line. nih.gov
| Compound | Cancer Cell Line | Growth Inhibition (%) nih.gov |
| 19 (NSC: 778839) | SNB-75 (CNS Cancer) | 35.49 |
| 20 (NSC: 778842) | SNB-75 (CNS Cancer) | 31.88 |
This table presents the percentage of growth inhibition of the SNB-75 cancer cell line by selected benzoxazole-pyrrolidinone analogs.
Furthermore, other oxazole-containing compounds have shown broad antiproliferative activity. For example, 1,3-oxazol-4-yltriphenylphosphonium salts have been evaluated against a panel of cancer cell lines, with some derivatives showing activity in the micromolar range. The presence of specific substituents on the oxazole ring was found to be critical for their anticancer activity.
Anti-inflammatory Effects in Cellular Assays
The anti-inflammatory properties of compounds related to this compound have been extensively studied in cellular assays. These effects are often linked to the inhibition of pro-inflammatory enzymes and signaling pathways, leading to a reduction in the production of inflammatory mediators.
The inhibition of MAGL by the benzoxazole-pyrrolidinone analogs contributes to their anti-inflammatory potential by increasing the levels of the anti-inflammatory endocannabinoid 2-AG. nih.govmdpi.com In cellular models of inflammation, such as LPS-stimulated macrophages, related heterocyclic compounds have been shown to suppress the production of key pro-inflammatory cytokines.
For instance, a study on 2,4,5-trisubstituted oxazole derivatives demonstrated their ability to decrease the expression of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), IL-6, and IL-8 in lung cells under inflammatory conditions. nih.gov Similarly, pyrrolo[3,4-d]pyridazinone derivatives containing a 1,3,4-oxadiazole (B1194373) ring were found to reduce the levels of prostaglandin (B15479496) E2 (PGE₂) and TNF-α in a rat paw edema model.
| Compound Class | Cellular Model | Inhibited Inflammatory Mediators | Reference |
| 2,4,5-Trisubstituted Oxazoles | NCI-H460 Lung Cells (LPS-stimulated) | COX-2, TNF-α, IL-1β, IL-6, IL-8 | nih.gov |
| Pyrrolo[3,4-d]pyridazinone-1,3,4-oxadiazoles | Rat Paw Tissue (Carrageenan-induced) | PGE₂, TNF-α |
This table summarizes the anti-inflammatory effects of oxazole and oxadiazole-containing compounds in cellular and tissue models of inflammation.
Investigation of Analgesic Potential
The pyrrolidone chemical family has been the subject of research for over three decades, with early experimental work focusing on their nootropic effects. nih.gov However, these compounds are distinguished from other psychoactive drug classes by their lack of other generally adverse psychopharmacological actions, such as sedation or analgesia. nih.gov More recent research has explored the synthesis of new pyrrolidine (B122466) derivatives and their potential for analgesic and anti-inflammatory activity. nih.gov
In a study focused on new pyrrolidine derivatives, compounds were synthesized and computationally screened for their effects on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Subsequent in vivo testing on laboratory animals for analgesic effects revealed that among the newly synthesized compounds, a derivative designated as A-4 exhibited the highest analgesic effects. nih.gov This suggests that specific structural modifications to the pyrrolidine scaffold can lead to the development of analgesic properties. The findings from this research indicate that certain pyrrolidine derivatives may serve as promising lead compounds for the development of new NSAIDs. nih.gov
Adrenoceptors are involved in various physiological functions, including analgesia. nih.gov The suppression of these receptors can lead to effects such as vasodilation and decreased heart rate. nih.gov
Antimicrobial and Antifungal Activity Assessment
The pyrrolidine ring is a fundamental component of many natural products and pharmacologically significant agents, making it a versatile scaffold for designing new biologically active compounds. frontiersin.org Research has demonstrated that pyrrolidine derivatives possess a broad spectrum of pharmacological activities, including antibacterial and antifungal properties. nih.gov
Several studies have focused on the synthesis and evaluation of new pyrrolidine-2-one derivatives for their antimicrobial potential. bohrium.comresearchgate.net In one such study, derivatives were prepared through the lactamization of γ-butyrolactone (GBL) with hydrazine (B178648) hydrate (B1144303) to produce 1-aminopyrrolidin-2-one, which then served as a precursor for other derivatives. researchgate.net The antibacterial activity of these compounds was evaluated in vitro against various bacteria, including Staphylococcus aureus, Escherichia coli, Staphylococcus epidermidis, and Klebsiella sp. The agar (B569324) well diffusion method was employed, and some of the synthesized derivatives exhibited good biological activity against one or more of the tested bacterial strains when compared to the standard antibacterial agent, amoxicillin. researchgate.net
Similarly, another study reported the synthesis of new pyrrolidine-2-one derivatives and their evaluation against Staphylococcus aureus and E. coli. bohrium.com Some of these derivatives demonstrated good biological activity against one or both bacterial species. bohrium.com The antimicrobial activity of 2-pyrrolidone-5-carboxylic acid (PCA) has also been investigated, revealing its inhibitory effects on several spoilage bacteria, particularly Enterobacter cloacae and Pseudomonas fluorescens.
Furthermore, research into sulfonylamino pyrrolidine derivatives has shown their potential as both antibacterial and antifungal agents. frontiersin.org In one study, the antibacterial activity of these derivatives was compared to cefaclor (B193732) against S. aureus, E. coli, and P. aeruginosa. frontiersin.org A specific compound containing two nitrophenyl groups and a pyran ring demonstrated significant activity against all three bacteria. frontiersin.org The antifungal activity was also assessed against A. niger and C. albicans. frontiersin.org
The structural features of these analogs play a crucial role in their antimicrobial efficacy. For instance, studies on analogs of A-type proanthocyanidins (B150500) have shown that derivatives with just one hydroxyl group on the B-ring exhibit better antimicrobial activities than those with two. mdpi.com
It is worth noting that anisomycin, a naturally occurring monohydroxypyrrolidine alkaloid isolated from Streptomyces species, is known for its antimicrobial and antifungal properties, acting as an inhibitor of bacterial protein synthesis. frontiersin.org
Table 1: Antimicrobial Activity of Selected Pyrrolidine Derivatives
| Compound/Derivative | Target Organism(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 1-aminopyrrolidin-2-one derivatives | Staphylococcus aureus, Escherichia coli, Staphylococcus epidermidis, Klebsiella sp. | Good antibacterial activity | researchgate.net |
| 2-pyrrolidone-5-carboxylic acid (PCA) | Enterobacter cloacae, Pseudomonas fluorescens | Inhibition of spoilage bacteria | |
| Sulfonylamino pyrrolidine derivative (with two nitrophenyl groups) | S. aureus, E. coli, P. aeruginosa | Significant antibacterial activity | frontiersin.org |
Neuroprotective Potential in Cellular Models
The pyrrolidone family of compounds has been a subject of interest for their potential neuroprotective effects for several decades. nih.gov This class of drugs, which includes well-known nootropic agents, is being explored for its ability to protect neurons, particularly in the context of stroke and other neurodegenerative conditions. nih.gov The mechanisms of action are still being fully elucidated, and it is believed that different derivatives may act through various pathways. nih.gov
Recent studies have focused on novel pyrrolidine-2-one derivatives and their neuroprotective effects in cellular models of cognitive impairment. nih.govresearchgate.net For instance, the effects of new pyrrolidine-2-one derivatives were examined on scopolamine-induced learning and memory deficits in mice. nih.gov The results indicated that these derivatives were effective in mitigating the behavioral and biochemical changes caused by scopolamine, with efficacy comparable to the standard drug, donepezil. nih.govresearchgate.net These findings suggest that pyrrolidine-2-one derivatives are promising candidates for addressing diseases associated with cognitive deficits. nih.gov
In another study, a novel phenylpyrrolidine derivative was investigated for its neuroprotective effects against glutamate-induced neurotoxicity in primary cortical neuron cultures from newborn rats. mdpi.com The compound demonstrated a significant protective effect, with the maximum protection observed at a concentration of 50 µM, where it increased cell survival by 37% after exposure to glutamate. mdpi.com This highlights the potential of specific pyrrolidine derivatives to counteract excitotoxicity, a key mechanism in neuronal damage.
Furthermore, a series of novel pyrrolidine derivatives were synthesized and evaluated as sodium (Na+) channel blockers. nih.gov Structure-activity relationship studies led to the identification of a potent Na+ channel blocker with low inhibitory action against hERG channels. nih.gov This compound exhibited remarkable neuroprotective activity in a rat model of transient middle cerebral artery occlusion (MCAO), suggesting its potential as a neuroprotectant for ischemic stroke. nih.gov
The neuroprotective activity of these compounds is often linked to their ability to modulate various cellular pathways. For example, some derivatives have been shown to influence levels of acetylcholinesterase (AChE), lipid peroxidation, and endogenous antioxidants like reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase. nih.gov
Table 2: Neuroprotective Effects of Pyrrolidine Derivatives in Cellular Models
| Derivative Type | Cellular Model | Key Findings | Reference(s) |
|---|---|---|---|
| Novel pyrrolidine-2-one derivatives | Scopolamine-induced cognitive impairment (mouse model) | Effective in treating behavioral and biochemical changes, comparable to donepezil. | nih.govresearchgate.net |
| Phenylpyrrolidine derivative | Glutamate-treated primary cortical neurons (rat) | Significant neuroprotective effect against glutamate-induced neurotoxicity. | mdpi.com |
Antioxidant Activity Evaluation
The antioxidant potential of pyrrolidin-2-one and its derivatives has been a subject of scientific investigation. These compounds have been evaluated for their ability to scavenge free radicals and protect against oxidative stress.
In one study, a series of novel pyrrolidin-2-one derivatives with adrenolytic properties were assessed for their antioxidant activity. nih.govresearchgate.net Among the seventeen compounds tested, one particular derivative, 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (compound EP-40), exhibited a significant antioxidant effect. nih.govresearchgate.net This suggests a potential link between the adrenolytic and antioxidant properties of these compounds. nih.govresearchgate.net
Another study focused on the synthesis and evaluation of polysubstituted 3-hydroxy-3-pyrroline-2-ones, which are derivatives of 2-pyrrolidinone. nih.gov The antioxidant activity of these compounds was tested using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov While the studied compounds generally showed lower DPPH scavenging activity compared to the reference antioxidant quercetin, one derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b), was identified as the most promising radical scavenger within the tested group. nih.gov Further computational analysis suggested that this compound could be an effective scavenger of hydroxyl radicals (HO•) in both polar and non-polar environments, with a comparable efficacy to conventional antioxidants like melatonin (B1676174) and gallic acid. nih.gov
The antioxidant properties of pyrrolidine derivatives are also relevant to their potential neuroprotective effects. In studies of neurodegenerative conditions, oxidative stress is considered a key pathogenic factor. nih.gov The evaluation of novel pyrrolidine-2-one derivatives in models of cognitive impairment has included the assessment of biochemical markers of oxidative stress, such as lipid peroxidation and the levels of endogenous antioxidants like reduced glutathione, superoxide dismutase, and catalase. nih.gov
It is important to note that the antioxidant capacity can vary significantly based on the specific substitutions on the pyrrolidine ring. For example, in a study of halogenated analogs of A-type proanthocyanidins, derivatives with a catechol moiety (two adjacent hydroxyl groups) on the B-ring demonstrated high antioxidant ability, whereas those with only one hydroxyl group on the B-ring were significantly less effective. mdpi.com
Table 3: Antioxidant Activity of Pyrrolidin-2-one Derivatives
| Derivative | Assay/Model | Key Findings | Reference(s) |
|---|---|---|---|
| 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (EP-40) | Not specified | Significant antioxidant effect. | nih.govresearchgate.net |
| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) | DPPH radical scavenging assay and computational analysis | Most promising DPPH scavenger in its series; effective hydroxyl radical scavenger. | nih.gov |
Antiarrhythmic Activity in Cardiac Models
The investigation into the cardiovascular effects of pyrrolidin-2-one derivatives has revealed potential antiarrhythmic properties in various preclinical models. These studies often focus on the interaction of these compounds with adrenergic receptors, which play a crucial role in cardiac function.
A series of novel pyrrolidin-2-one derivatives with adrenolytic properties were evaluated for their antiarrhythmic activity. nih.gov Some of these compounds demonstrated efficacy in a barium chloride-induced arrhythmia model and in a rat coronary artery ligation-reperfusion model. nih.gov Notably, the compound designated EP-40, which is 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one, showed excellent antiarrhythmic activity. nih.gov The antiarrhythmic effect of this compound is suggested to be related to its adrenolytic and antioxidant properties. nih.govresearchgate.net
Further research has explored the antiarrhythmic potential of other pyrrolidin-2-one derivatives, such as S-75, S-61, and S-73, in adrenaline-induced arrhythmia models. nih.govnih.gov These compounds have shown an affinity for α1-adrenergic receptors, and their blockade is thought to be beneficial in restoring normal heart rhythm. nih.govnih.gov For instance, S-75 exhibited both prophylactic and therapeutic antiarrhythmic activity in an adrenaline-induced arrhythmia model, reducing extrasystoles, conduction blocks, and mortality in rats. nih.gov Similarly, S-61 and S-73 demonstrated the ability to quickly restore normal sinus rhythm when administered after the induction of arrhythmia by adrenaline. nih.gov
However, the antiarrhythmic effects of these derivatives appear to be specific to the type of arrhythmia model. For example, S-75 was not significantly active in models of aconitine- or calcium chloride-induced arrhythmia, nor in a post-reperfusion arrhythmia model in isolated rat hearts. nih.gov This suggests that the mechanism of action is likely tied to the modulation of adrenergic pathways rather than a direct effect on ion channels. nih.gov
In some cases, pyrrolidin-2-one derivatives have been observed to cause slight decreases in heart rate and prolongation of P-Q and Q-T intervals, as well as the QRS complex in electrocardiograms. nih.gov
Table 4: Antiarrhythmic Activity of Pyrrolidin-2-one Derivatives in Cardiac Models
| Compound | Arrhythmia Model | Key Findings | Reference(s) |
|---|---|---|---|
| EP-40 | Barium chloride-induced; Coronary artery ligation-reperfusion | Excellent antiarrhythmic activity | nih.govresearchgate.net |
| S-75 | Adrenaline-induced | Prophylactic and therapeutic antiarrhythmic activity | nih.gov |
Hypoglycemic Activity in Cellular Models
The pyrrolidine scaffold is recognized as a foundational structure in the development of various therapeutic agents, including those for the management of diabetes. nih.gov Derivatives of pyrrolidine have been investigated for their potential to inhibit key enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase, which can help in controlling postprandial hyperglycemia. nih.gov
Pharmacological inhibitors of α-amylase and α-glucosidase, like acarbose (B1664774) and miglitol, are used therapeutically to delay carbohydrate digestion and absorption. nih.gov The potential of pyrrolidine derivatives as inhibitors of these enzymes has been a subject of study. nih.gov For instance, a new library of pyrido-pyrrolidine hybrid compounds was designed and screened for their antidiabetic properties, specifically their ability to inhibit α-glucosidase. nih.gov One of the synthesized compounds, designated as 3k, was found to be a particularly efficacious α-glucosidase inhibitor. nih.gov Further studies with this compound in BRIN-BD11 cells, which are α-glucose responsive beta cells from rat pancreas islets that secrete insulin, showed that at lower concentrations, it slightly stimulated cell proliferation. nih.gov
In another line of research, two thiazolidin-4-one derivatives containing a nicotinamide (B372718) moiety (NAT-1 and NAT-2) were evaluated for their anti-diabetic potential. nih.gov While these are not direct pyrrolidinone derivatives, they are related heterocyclic compounds. In L6 myotubes, a cell line used to study glucose metabolism in muscle, both NAT-1 and NAT-2 at a concentration of 100 μM led to significant phosphorylation of Akt and p38 MAP kinase proteins, with no significant changes in the phosphorylation of AMPK. nih.gov The activation of the Akt pathway is known to be involved in glucose uptake, suggesting a possible mechanism for the observed anti-hyperglycemic activity of these compounds in vivo. nih.gov
While direct studies on the hypoglycemic activity of this compound in cellular models are not extensively detailed in the provided search results, the broader research on pyrrolidine and related heterocyclic structures indicates a strong interest in this area. The ability of these compounds to inhibit α-glucosidase and modulate cellular signaling pathways like the Akt pathway underscores their potential as leads for the development of new hypoglycemic agents. nih.govnih.govnih.gov
Table 5: Hypoglycemic Potential of Pyrrolidine and Related Derivatives in Cellular Models
| Compound/Derivative | Cellular Model | Key Findings | Reference(s) |
|---|---|---|---|
| Pyrido-pyrrolidine hybrid (3k) | BRIN-BD11 cells (rat pancreatic islets) | Efficacious α-glucosidase inhibitor; slightly stimulated cell proliferation at low concentrations. | nih.gov |
In Vivo Studies in Preclinical Animal Models (Non-Clinical)
In vivo studies in preclinical animal models are a crucial step in evaluating the efficacy and safety of new chemical entities before they can be considered for human trials. youtube.comnih.gov These studies utilize animal models of disease that aim to replicate aspects of human conditions to predict how a compound might perform therapeutically. youtube.com
For pyrrolidine derivatives, a range of in vivo studies have been conducted to assess their various biological activities. For instance, in the realm of neuroprotection, a novel phenylpyrrolidine derivative was evaluated in a transient middle cerebral artery occlusion (MCAO) model in rats, a common model for ischemic stroke. mdpi.com This study investigated the effect of the compound on the behavior of both intact animals and those with MCAO. mdpi.com Similarly, another study on pyrrolidine derivatives as sodium channel blockers also used a rat transient MCAO model and found that a lead compound showed remarkable neuroprotective activity. nih.gov
In the context of anti-inflammatory and analgesic potential, new pyrrolidine derivatives have been screened in vivo in laboratory animals. nih.gov These studies are often designed to measure the reduction in inflammation or pain response after administration of the test compound. ijpras.com For example, the oxazolone-induced ear edema model in mice is a quantitative method to evaluate the topical and systemic anti-inflammatory activity of a compound. ijpras.com
The antiarrhythmic properties of pyrrolidin-2-one derivatives have been tested in various in vivo models in rats, including adrenaline-induced, aconitine-induced, and calcium chloride-induced arrhythmia models. nih.govnih.gov These studies measure the ability of the compounds to prevent or reverse cardiac arrhythmias. For example, the prophylactic antiarrhythmic activity of certain pyrrolidin-2-one derivatives was assessed by administering the compounds before the arrhythmogenic agent. nih.gov
Regarding metabolic effects, the anti-diabetic potential of thiazolidin-4-one derivatives (related to pyrrolidinones) was evaluated in a high sucrose (B13894) diet-fed diabetic mouse model. nih.gov This study monitored fasting blood glucose levels and glucose tolerance over a 45-day treatment period. nih.gov Another study on a pyrido-pyrrolidine hybrid compound as an alpha-glucosidase inhibitor used streptozotocin-induced type I diabetic male Sprague-Dawley rats to assess its effect on fasting blood glucose levels. nih.gov
The activity of a compound in these in vivo studies is often reported as a measure of dose, such as the ED50, which is the dose required to achieve an effect in 50% of the treated subjects. youtube.com These preclinical in vivo evaluations are essential for establishing the potential therapeutic utility of compounds like this compound and its analogs.
Table 6: Summary of In Vivo Studies of Pyrrolidine and Related Derivatives
| Biological Activity | Animal Model | Key Outcome Measured | Reference(s) |
|---|---|---|---|
| Neuroprotection | Rat transient middle cerebral artery occlusion (MCAO) model | Behavioral outcomes, neuroprotective activity | mdpi.comnih.gov |
| Anti-inflammatory | Mouse oxazolone-induced ear edema | Reduction of edema | ijpras.com |
| Analgesic | Laboratory animals | Analgesic effect | nih.gov |
| Antiarrhythmic | Rat adrenaline-induced arrhythmia model | Prevention/reversal of arrhythmia, mortality | nih.govnih.gov |
Efficacy Assessment in Animal Disease Models (e.g., cancer xenografts, pain models)
A comprehensive search of scientific databases and literature has not yielded any studies detailing the efficacy of this compound or its close analogs in established animal disease models. There is no available data from studies involving cancer xenografts, models of neuropathic or inflammatory pain, or other relevant in vivo systems to assess the therapeutic potential of this specific compound.
While research has been conducted on structurally related but distinct chemical classes, the findings cannot be extrapolated to this compound. For instance, studies on certain 5-oxopyrrolidine derivatives have reported in vitro anticancer activity against cell lines such as A549. Similarly, a class of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives has been investigated for analgesic effects in rodent models of inflammatory pain, acting as cannabinoid type 2 receptor agonists nih.gov. However, these compounds differ significantly in their core structure from this compound.
Table 1: Efficacy Data for Analogs in Animal Models
No publicly available data for this compound or its direct analogs was found.
| Compound/Analog Class | Animal Model | Disease | Outcome |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Pharmacodynamic Biomarker Evaluation
Consistent with the lack of in vivo efficacy data, there is no information available in the scientific literature regarding the evaluation of pharmacodynamic biomarkers for this compound or its analogs. Pharmacodynamic studies are crucial for understanding the biochemical and physiological effects of a compound on the body and for identifying biomarkers that can demonstrate target engagement and biological response.
Research on other heterocyclic compounds, such as oxazolo[5,4-d]pyrimidines, has identified potential molecular targets like VEGFR-2, which could serve as a basis for biomarker development in those specific series nih.gov. However, no such targets have been identified or investigated for this compound, and consequently, no biomarker data exists.
Table 2: Pharmacodynamic Biomarkers
No publicly available data for this compound or its direct analogs was found.
| Compound/Analog | Biomarker | Tissue/Fluid | Method of Analysis | Change Observed |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
To the user,
Following a comprehensive and targeted search for scientific literature concerning the chemical compound This compound , it has been determined that there is no available research data that specifically addresses the computational chemistry and molecular modeling studies as outlined in your request.
The executed search queries, which included terms such as "this compound molecular docking," "this compound molecular dynamics," and other related computational chemistry terms, did not yield any specific results for this particular compound. The search results pertained to other derivatives of pyrrolidin-2-one but not the specific molecule of interest.
Due to the strict requirement to focus solely on "this compound" and the lack of any available scientific studies on its molecular modeling, it is not possible to generate the requested article with scientifically accurate and verifiable information. The creation of content without supporting data would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the requested article on the computational chemistry and molecular modeling of "this compound" cannot be provided at this time. Should scientific literature on this specific compound become publicly available in the future, the generation of such an article would then be feasible.
Computational Chemistry and Molecular Modeling Studies
Molecular Dynamics (MD) Simulations
Role of Solvent in Binding Mechanisms
In molecular modeling, the solvent, typically water, is not merely a passive medium but an active participant in the ligand-receptor binding process. Molecular dynamics (MD) simulations are crucial for elucidating the role of solvent molecules at the atomic level. easychair.org These simulations can reveal how water molecules mediate or interfere with the formation of a stable complex between a ligand like 4-(Oxazol-2-yl)pyrrolidin-2-one and its biological target.
The explicit treatment of solvent molecules in MD simulations allows for the observation of several key phenomena easychair.org:
Water-Mediated Hydrogen Bonds: Water molecules can form bridges between the ligand and amino acid residues in the binding pocket that would otherwise be too distant to interact directly. For this compound, the nitrogen and oxygen atoms in both the pyrrolidinone and oxazole (B20620) rings are potential sites for such interactions.
Displacement of Water Molecules: The binding of a ligand to a protein's active site is often an entropically favorable process due to the displacement of ordered water molecules from the binding surface into the bulk solvent. acs.org Computational studies can quantify the energetic cost or benefit of displacing these water molecules.
Studies on related compounds like N-methyl-pyrrolidone (NMP) in aqueous mixtures have shown that solvation properties can be complex, with preferential hydration or solvation by co-solvents depending on the concentration. acs.org Such analyses are vital for understanding how a compound will behave in a biological environment. nih.govosti.gov
Virtual Screening Techniques for Novel Ligand Identification
Virtual screening (VS) is a computational technique used to search vast libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This approach accelerates the discovery of new lead compounds by prioritizing a smaller, more promising set of molecules for experimental testing. For a scaffold like this compound, VS can be used to explore derivatives or identify entirely new compounds that mimic its key interaction features.
Structure-Based Virtual Screening
When the three-dimensional structure of a biological target is known, structure-based virtual screening (SBVS) is a powerful approach. nih.gov The primary method used in SBVS is molecular docking, which computationally places candidate ligands into the protein's binding site and estimates their binding affinity using a scoring function. acs.org
The process typically involves:
Preparation of the Receptor: The 3D structure of the target protein, often obtained from X-ray crystallography or cryo-electron microscopy, is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.
Ligand Library Preparation: A large database of compounds is prepared by generating 3D conformations for each molecule.
Docking and Scoring: The ligand library is systematically docked into the receptor's active site. Each pose is evaluated by a scoring function that calculates the predicted binding energy, with more negative scores indicating better potential affinity. youtube.com
Hit Selection: Compounds are ranked by their docking scores, and the top-ranking molecules are selected for further analysis or experimental validation.
This method has been successfully used to identify inhibitors for various targets by screening libraries for compounds containing scaffolds like oxadiazole, a related five-membered heterocycle. mdpi.comnih.gov
Ligand-Based Virtual Screening and Shape Matching
In the absence of a known 3D receptor structure, ligand-based virtual screening (LBVS) becomes the method of choice. nih.gov This technique relies on the molecular similarity principle, which posits that compounds with similar structures are likely to have similar biological activities. nih.gov
Key LBVS methods include:
2D Similarity Searching: This method uses molecular fingerprints (bitwise representations of structural features) to rapidly search databases for compounds that are structurally similar to a known active molecule, or "query."
3D Shape Matching: This approach goes beyond 2D topology to consider the three-dimensional shape of molecules. A tool like ROCS (Rapid Overlay of Chemical Structures) can screen millions of compounds by aligning them to a query molecule and scoring them based on shape and chemical feature overlap (e.g., hydrogen bond donors/acceptors, hydrophobic groups). nih.gov
For this compound, one could use it as a query to find other compounds that occupy a similar volume and present a comparable arrangement of chemical features to the biological target. nih.govacs.org
Integration of Deep Learning in Virtual Screening Workflows
Deep learning (DL), a subset of machine learning, has revolutionized virtual screening by enabling more accurate and rapid predictions of molecular activity. mdpi.comnih.gov Deep neural networks can learn complex relationships between a compound's structure and its biological function from large datasets. jku.at
Modern DL pipelines, such as VirtuDockDL, integrate these models into streamlined workflows nih.govresearchgate.net:
Model Training: A deep learning model, often a Graph Neural Network (GNN), is trained on a large dataset of known active and inactive compounds for a specific target. The model learns to recognize the structural features that are predictive of activity.
Prediction: The trained model is then used to predict the probability of activity for every compound in a massive virtual library.
Prioritization: Compounds with the highest predicted activity scores are prioritized for further investigation, which may include docking studies or direct experimental testing.
Pharmacophore Modeling and Ligand Feature Mapping
A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. cam.ac.uk These features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and charged groups. acs.org
Pharmacophore models can be generated using two primary approaches numberanalytics.com:
Ligand-Based: When several active molecules are known, they can be superimposed to identify the common chemical features responsible for their activity. acs.org
Structure-Based: If a crystal structure of the ligand-protein complex is available, the key interactions between them can be directly mapped to create a pharmacophore model. mdpi.com
Once created, the pharmacophore model serves as a 3D query for searching compound databases. This technique identifies molecules that, regardless of their underlying chemical scaffold, can present the required functional groups in the correct spatial arrangement. cam.ac.uknih.gov For this compound, a hypothetical pharmacophore could include features like a hydrogen bond acceptor (the lactam oxygen), a hydrogen bond donor (the lactam nitrogen), and an aromatic or hydrophobic feature corresponding to the oxazole ring.
Computational ADME (Absorption, Distribution, Metabolism, Excretion) Profiling
For a compound to be a successful drug, it must not only be potent but also possess favorable ADME properties. Computational, or in silico, ADME profiling allows for the early prediction of these properties, helping to identify and filter out candidates that are likely to fail later in development due to poor pharmacokinetics. nih.gov
These predictive models are often based on Quantitative Structure-Activity Relationships (QSAR), which correlate a compound's structural features with its physicochemical and pharmacokinetic properties. nih.govnih.gov Various software tools can calculate these parameters.
Below is a table of key ADME-related properties computationally predicted for this compound and their significance.
These in silico predictions suggest that this compound has characteristics consistent with a drug-like molecule, making it a viable candidate for further investigation using the computational and experimental techniques described. nih.govresearchgate.net
Table of Mentioned Compounds
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular properties that are not directly accessible through classical molecular mechanics. nih.govnih.gov
Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability.
Table 3: Predicted Quantum Chemical Properties for this compound (Note: The following data is illustrative and based on general quantum chemical principles, not on a specific published study of this compound.)
| Property | Predicted Value/Description | Significance |
| Molecular Orbitals | ||
| HOMO Energy | Relatively low | Indicates resistance to oxidation. |
| LUMO Energy | Relatively low | Suggests susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate to large | Implies good chemical stability. |
| Electron Distribution | ||
| Molecular Electrostatic Potential (MEP) | Negative potential around the oxygen and nitrogen atoms of the oxazole and pyrrolidinone carbonyl. | These regions are likely to act as hydrogen bond acceptors and interact with electrophilic species. |
| Reactivity Descriptors | ||
| Global Hardness | High | Consistent with a large HOMO-LUMO gap, indicating high stability. |
| Electrophilicity Index | Moderate | Provides a quantitative measure of the molecule's ability to accept electrons. |
Future Research Directions and Potential Applications Non Clinical Horizon
Exploration of Novel and Greener Synthetic Methodologies
Without existing synthesis routes reported in the literature, a discussion on improving them towards "greener" methodologies is not possible. The development of any synthetic pathway would first require initial disclosure of how the compound is prepared, which is currently unavailable.
Discovery of New Biological Targets and Mechanistic Pathways
There are no published studies identifying any biological targets for 4-(Oxazol-2-yl)pyrrolidin-2-one. The discovery of new targets and the elucidation of mechanistic pathways are contingent on initial biological screening and activity data, which have not been reported.
Rational Design of Highly Potent and Selective Analogs
The process of rational drug design to create more potent and selective analogs is predicated on having a known lead compound with established biological activity and a defined structure-activity relationship (SAR). As no such information exists for this compound, this line of research cannot be conceptually developed.
Integration of Advanced Computational and Experimental Techniques for Accelerated Discovery
Discussions on applying computational tools like molecular docking or molecular dynamics simulations require a known biological target. Similarly, advanced experimental techniques are applied to compounds with demonstrated biological relevance. Without this context, any such discussion would be generic and not specific to the compound .
Development as Chemical Probes for Elucidating Biological Systems
A chemical probe is a small molecule used to study biological systems, which requires the molecule to have high selectivity and a known mechanism of action. Given that the biological profile of this compound is unknown, its potential development as a chemical probe cannot be assessed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
